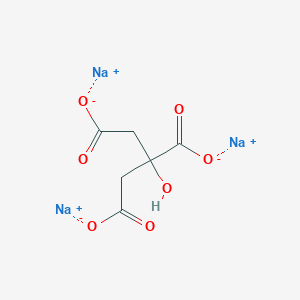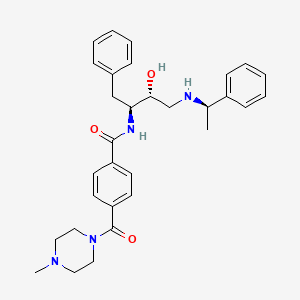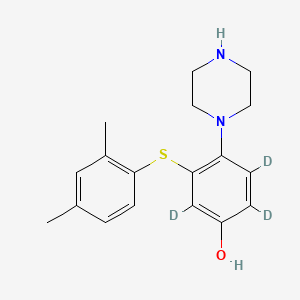
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol is a synthetic organic compound characterized by the presence of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Deuteration: Introduction of deuterium atoms into the phenol ring using deuterated reagents.
Formation of the Dimethylphenyl Group: Reaction of a suitable phenol derivative with 2,4-dimethylbenzene under Friedel-Crafts alkylation conditions.
Sulfanylation: Introduction of the sulfanyl group using thiol reagents.
Piperazinylation: Coupling of the intermediate with piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenol group to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of deuterated materials for neutron scattering studies.
Biology: Use as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Potential use in the synthesis of advanced polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction kinetics. The sulfanyl and piperazinyl groups contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol: can be compared with other deuterated phenol derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the combination of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and specific binding interactions, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H22N2OS |
|---|---|
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C18H22N2OS/c1-13-3-6-17(14(2)11-13)22-18-12-15(21)4-5-16(18)20-9-7-19-8-10-20/h3-6,11-12,19,21H,7-10H2,1-2H3/i4D,5D,12D |
Clave InChI |
GZGSAICCNTYGOF-SUZPVGJMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N2CCNCC2)SC3=C(C=C(C=C3)C)C)[2H])O)[2H] |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)O)N3CCNCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
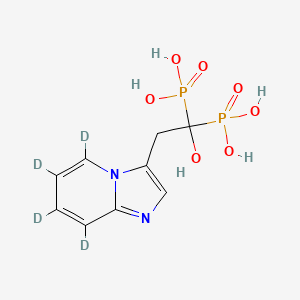

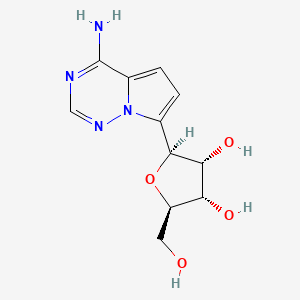

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
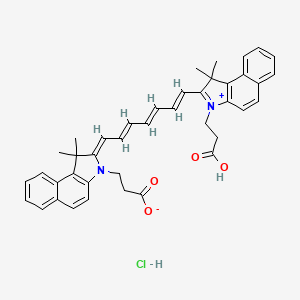
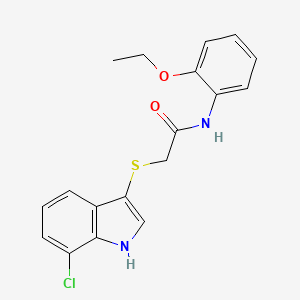
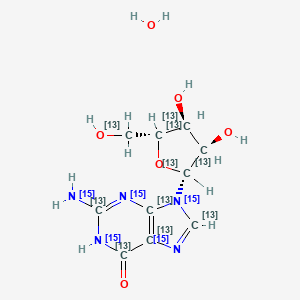
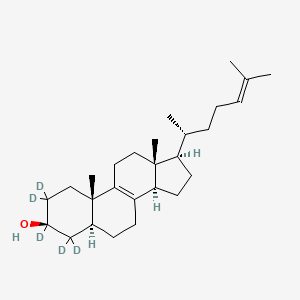
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
